molecular formula C21H25N5O3 B2938469 3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-18-4

3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2938469
CAS No.: 2034233-18-4
M. Wt: 395.463
InChI Key: SRRGCEOFMRCGPL-UHFFFAOYSA-N
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Description

“3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its complex structure, which includes a triazole ring, a piperidine ring, and an isoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.

    Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction with 3,5-dimethylisoxazole-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the isoxazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Dihydrotriazoles.

    Substitution Products: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

The compound could be investigated for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings.

    Piperidine Derivatives: Compounds containing piperidine rings.

    Isoxazole Derivatives: Compounds with isoxazole moieties.

Uniqueness

The uniqueness of “3-((1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-13-6-4-5-7-17(13)26-18(22-23-21(26)28)12-16-8-10-25(11-9-16)20(27)19-14(2)24-29-15(19)3/h4-7,16H,8-12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRGCEOFMRCGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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